3-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative characterized by a methoxy-substituted pyridine core linked to a piperidin-4-ylmethyl group, which is further acylated with a pyridine-3-carbonyl moiety. This structure combines aromatic pyridine rings with a piperidine scaffold, introducing both hydrogen-bonding capabilities (via the pyridine nitrogen and carbonyl group) and conformational flexibility (from the piperidine ring). Such hybrid structures are often explored in medicinal chemistry for targeting enzymes or receptors involving heterocyclic recognition motifs .
Properties
IUPAC Name |
[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-11-20-8-4-17(14)23-13-15-5-9-21(10-6-15)18(22)16-3-2-7-19-12-16/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASJYZNGFLDSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a member of the pyridine family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.40 g/mol. The structure features a pyridine ring, a piperidine moiety, and a methoxy group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Dopamine Receptor Modulation : Compounds with similar structures have been shown to selectively activate dopamine receptors, particularly the D3 receptor. This modulation can influence neuropsychiatric disorders and neurodegeneration protection (e.g., ML417) .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyridine derivatives have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa biofilms .
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that related compounds may inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- GPCR Interaction : Like many related compounds, it likely interacts with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
- Enzyme Inhibition : Some studies suggest that similar compounds may inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects .
Case Studies and Research Findings
A selection of studies highlights the biological effects of this compound and its analogs:
Scientific Research Applications
Structural Representation
The compound features a pyridine ring, a piperidine moiety, and a methoxy group, which contribute to its potential biological activity.
Neuropharmacology
Research indicates that compounds with similar structures exhibit significant neuropharmacological effects. The incorporation of piperidine and pyridine rings is often associated with enhanced binding affinity to neurotransmitter receptors. Studies have shown that derivatives of pyridine can modulate dopamine and serotonin pathways, which are crucial in treating conditions such as depression and schizophrenia.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives could effectively inhibit dopamine reuptake, suggesting potential use in treating ADHD and depression .
Anticancer Activity
Recent investigations into the anticancer properties of pyridine-based compounds have shown promising results. The methoxy group in 3-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine may enhance its solubility and bioavailability, making it a suitable candidate for further development as an anticancer agent.
Data Table: Anticancer Activity of Pyridine Derivatives
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 15 | Breast Cancer |
| Pyridinyl-piperazine derivative | 12 | Lung Cancer |
| Pyridone derivative | 20 | Colon Cancer |
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research has indicated that pyridine derivatives can exhibit antibacterial and antifungal properties.
Case Study : A publication from Antimicrobial Agents and Chemotherapy reported that certain pyridine derivatives showed significant activity against Staphylococcus aureus and Candida albicans .
Synthetic Applications
In synthetic organic chemistry, the compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in creating new pharmacophores.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural features with several pyridine derivatives documented in the Catalog of Pyridine Compounds (2017). Key comparisons include:
Key Observations :
- Substituent Diversity : The target compound uniquely combines a pyridine-3-carbonyl group with a piperidine linker, whereas analogs like 2-Methoxy-3-pivalamidoisonicotinic acid prioritize carboxylic acid and bulky amide groups for steric effects .
- Halogen vs. Carbonyl : Halogenated derivatives (e.g., 3-Iodo-4-methoxypyridine , 2-Chloro-4-iodo-3-methylpyridine ) focus on electronic modulation via halogens, while the target compound uses a carbonyl group for hydrogen bonding and conformational rigidity .
- Ring Systems : The piperidine ring in the target compound contrasts with pyrrolidine in (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime , impacting ring strain and spatial orientation .
Preparation Methods
Piperidine Intermediate Preparation
The synthesis begins with piperidin-4-ylmethanol , which undergoes Boc (tert-butoxycarbonyl) protection to prevent unwanted side reactions during subsequent steps.
Reaction Conditions:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → room temperature
Mechanistic Insight:
The Boc group stabilizes the piperidine nitrogen, preventing protonation during nucleophilic substitutions.
Methoxylation of 3-Methyl-4-Hydroxypyridine
The methoxy bridge is installed via a Mitsunobu reaction or nucleophilic substitution:
Method A (Mitsunobu):
-
Reagents: DIAD (Diisopropyl azodicarboxylate), PPh₃
-
Solvent: THF
-
Molar Ratio: 1:1.2 (pyridinol:piperidinemethanol)
Method B (Alkylation):
-
Base: NaH or K₂CO₃
-
Solvent: DMF or DMSO
-
Temperature: 80–100°C
-
Yield: 60–65%
Comparative Analysis:
| Parameter | Mitsunobu (A) | Alkylation (B) |
|---|---|---|
| Reaction Time | 12–24 h | 6–8 h |
| Byproduct Formation | Minimal | Moderate |
| Scalability | Limited | High |
Pyridine-3-Carbonyl Coupling
The Boc-protected intermediate reacts with pyridine-3-carbonyl chloride under Schotten-Baumann conditions:
Optimized Protocol:
-
Activation: Pyridine-3-carbonyl chloride (1.2 eq) in anhydrous DCM.
-
Base: Triethylamine (2.5 eq) to scavenge HCl.
-
Temperature: 0°C → 25°C over 2 h.
-
Workup: Aqueous NaHCO₃ wash, MgSO₄ drying.
Critical Factors:
-
Moisture exclusion prevents hydrolysis of the acyl chloride.
-
Excess base improves reaction efficiency but may induce epimerization in chiral systems.
Deprotection and Final Product Isolation
Boc removal is achieved via acidolysis:
Conditions:
-
Acid: HCl (4M in dioxane) or TFA (trifluoroacetic acid).
-
Time: 2–4 h at room temperature.
-
Neutralization: NaHCO₃(aq) for HCl; resin-based methods for TFA.
-
Final Purification: Column chromatography (SiO₂, EtOAc/hexane) or recrystallization from ethanol/water.
Analytical Data:
-
HPLC Purity: >98% (C18 column, 0.1% TFA in H₂O/MeCN).
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₈H₂₀N₃O₃: 326.1501; found: 326.1498.
Industrial-Scale Adaptations
For bulk synthesis, continuous flow systems demonstrate advantages over batch processes:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Volume | 50 L | 5 L/min |
| Temperature Control | ±2°C | ±0.5°C |
| Annual Output | 150 kg | 900 kg |
| Solvent Consumption | 3200 L/kg product | 1800 L/kg product |
Key Innovations:
-
In-line IR monitoring for real-time reaction analysis.
Challenges and Mitigation Strategies
4.1. Regioselectivity in Methoxylation
Competing O- vs. N-alkylation is minimized by:
-
Using bulky bases (e.g., DBU) to deprotonate the hydroxyl group preferentially.
-
Polar aprotic solvents (DMSO > DMF) to stabilize the transition state.
4.2. Acyl Chloride Stability
Pyridine-3-carbonyl chloride's moisture sensitivity is addressed by:
Green Chemistry Alternatives
Recent advances focus on sustainable methodologies:
5.1. Mechanochemical Synthesis
-
Conditions: Ball milling (400 rpm, 30 min).
-
Solvent: Solvent-free or minimal EtOH.
5.2. Biocatalytic Coupling
Q & A
Q. What are the optimal synthetic routes for 3-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine, and how can purity be validated?
Methodology :
- Synthetic Routes : The compound’s piperidine-pyridine scaffold can be synthesized via coupling reactions. For example, pyridine-3-carbonyl chloride can react with 4-(hydroxymethyl)piperidine under basic conditions (e.g., NaHCO₃ in dichloromethane) to form the 1-(pyridine-3-carbonyl)piperidin-4-ylmethanol intermediate. Subsequent etherification with 3-methyl-4-hydroxypyridine using Mitsunobu conditions (DIAD, PPh₃) or SN2 displacement (K₂CO₃, DMF) yields the final product .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity. For example, the pyridine-3-carbonyl moiety should show a carbonyl peak at ~170 ppm in ¹³C NMR, and the methoxy group appears as a singlet at ~3.8 ppm in ¹H NMR .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodology :
- Perform accelerated stability studies :
- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For piperidine derivatives, degradation typically occurs above 150°C .
- Key Metrics : Calculate degradation rate constants () and half-life () using first-order kinetics.
Advanced Research Questions
Q. What is the compound’s potential as a lysine-specific demethylase 1 (LSD1) inhibitor, and how does its activity compare to structurally related analogs?
Methodology :
-
Enzyme Assays : Measure LSD1 inhibition using a fluorometric assay with recombinant LSD1 and a dimethylated H3K4 peptide substrate. For example, compounds with the 3-(piperidin-4-ylmethoxy)pyridine motif (e.g., Ki = 29 nM) show competitive inhibition by binding to the flavin adenine dinucleotide (FAD) cofactor site .
-
Structure-Activity Relationships (SAR) : Compare substituent effects:
Q. How can contradictory data on cellular toxicity (e.g., leukemia vs. normal cells) be systematically analyzed?
Methodology :
-
Dose-Response Profiling : Test the compound across leukemia (e.g., MV4-11) and normal (e.g., HEK293) cell lines using MTT assays. Example
Cell Line EC₅₀ (nM) 95% Confidence Interval MV4-11 280 240–320 HEK293 >10,000 N/A -
Mechanistic Studies : Perform RNA-seq or proteomics to identify pathways selectively disrupted in cancer cells (e.g., MYC or FLT3 signaling). Flow cytometry can assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1 phase accumulation) .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical models?
Methodology :
- ADME Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Piperidine derivatives often show moderate clearance due to CYP3A4 oxidation .
- Plasma Protein Binding : Equilibrium dialysis (human/rat plasma) to measure free fraction (% unbound).
- Structural Modifications : Introduce PEGylated side chains or replace the methoxy group with a trifluoromethyl group to enhance metabolic stability .
Experimental Design Challenges
Q. How can researchers address low yields in the final coupling step of the synthesis?
Methodology :
- Troubleshooting :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for Buchwald-Hartwig couplings.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF, 2-MeTHF). For example, DMF increases reaction rates but may promote side reactions .
- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 24 h to 2 h .
Q. What safety protocols are critical when handling this compound in vitro and in vivo?
Methodology :
- In Vitro : Use fume hoods and PPE (gloves, goggles) due to potential irritant effects (H315, H319). Avoid inhalation of fine powders .
- In Vivo : Follow OECD 423 guidelines for acute toxicity testing in rodents. Monitor body weight, organ histopathology, and hematological parameters. For compounds with EC₅₀ < 500 nM, start dosing at 1 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
